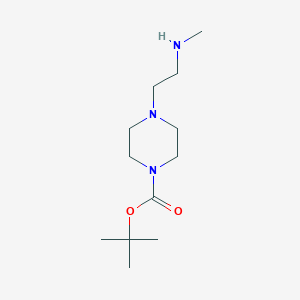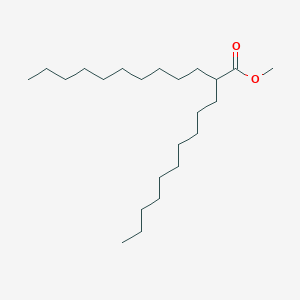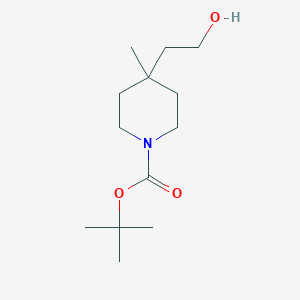![molecular formula C6H4N2O4 B153328 Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI) CAS No. 127574-18-9](/img/structure/B153328.png)
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI), commonly known as PDI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and diverse pharmacological properties, which make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of PDI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response and cancer progression. PDI has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of xanthine oxidase, which generates reactive oxygen species that contribute to oxidative stress.
Biochemische Und Physiologische Effekte
PDI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PDI has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PDI has several advantages for lab experiments, including its stability and solubility in various solvents. It can be easily synthesized in high purity and yield, making it a cost-effective compound for research. However, PDI has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by modifying the structure of PDI or by using drug delivery systems.
Zukünftige Richtungen
There are several future directions for the research on PDI. One potential direction is the development of PDI-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the investigation of PDI as a potential chemotherapeutic agent for the treatment of cancer. Additionally, the development of PDI analogs with improved pharmacokinetic properties and bioavailability is an area of active research.
Synthesemethoden
The synthesis of PDI involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting intermediate is then cyclized to form PDI. This synthesis method has been optimized to yield high purity and yield of PDI.
Wissenschaftliche Forschungsanwendungen
PDI has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. PDI has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
127574-18-9 |
|---|---|
Produktname |
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI) |
Molekularformel |
C6H4N2O4 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
3,7-dihydro-1H-pyrano[3,4-d]imidazole-2,4,6-trione |
InChI |
InChI=1S/C6H4N2O4/c9-3-1-2-4(5(10)12-3)8-6(11)7-2/h1H2,(H2,7,8,11) |
InChI-Schlüssel |
NMXZCDVGYFGKOA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
Kanonische SMILES |
C1C2=C(C(=O)OC1=O)NC(=O)N2 |
Synonyme |
Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



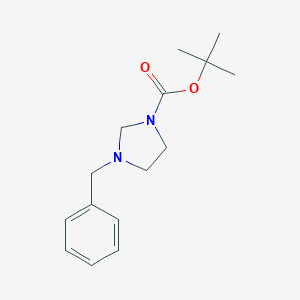
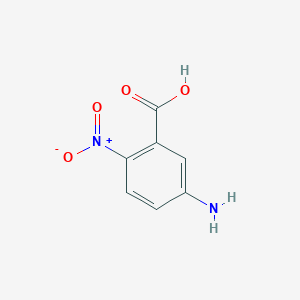
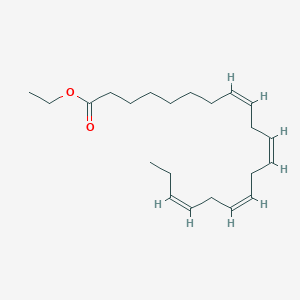
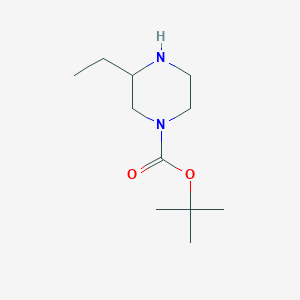
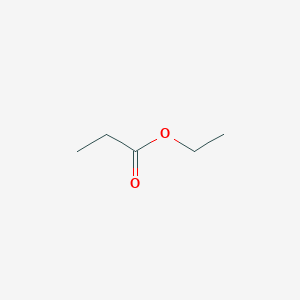
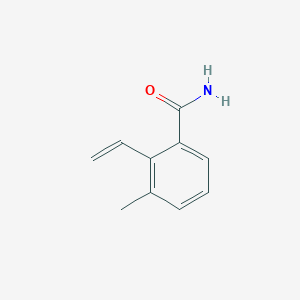
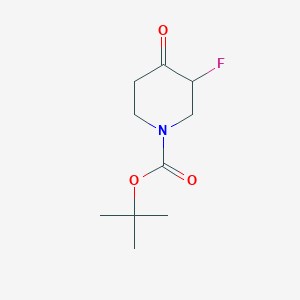
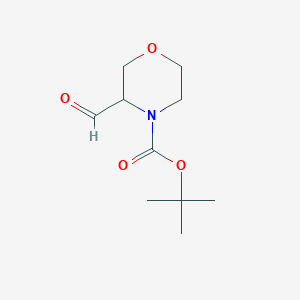
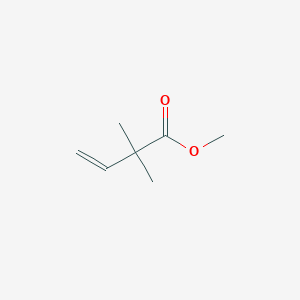
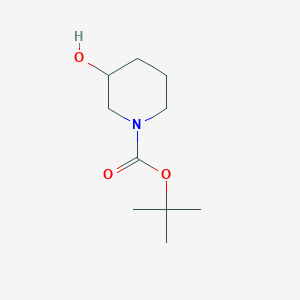
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
